molecular formula C13H10ClNOS2 B388825 (5E)-5-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B388825
M. Wt: 295.8g/mol
InChI Key: LQUBWTOKYXRSPT-JRRWEWNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound with a complex structure It contains a thiazole ring, a chlorophenyl group, and a propenylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-chlorobenzaldehyde with 3-methyl-2-thioxo-1,3-thiazolan-4-one in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-5-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it may interact with cellular pathways involved in cancer cell proliferation, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
  • Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

(5E)-5-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific structural features, such as the presence of a thiazole ring and a chlorophenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H10ClNOS2

Molecular Weight

295.8g/mol

IUPAC Name

(5E)-5-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H10ClNOS2/c1-15-12(16)11(18-13(15)17)8-4-6-9-5-2-3-7-10(9)14/h2-8H,1H3/b6-4+,11-8+

InChI Key

LQUBWTOKYXRSPT-JRRWEWNMSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C=C\C2=CC=CC=C2Cl)/SC1=S

SMILES

CN1C(=O)C(=CC=CC2=CC=CC=C2Cl)SC1=S

Canonical SMILES

CN1C(=O)C(=CC=CC2=CC=CC=C2Cl)SC1=S

Origin of Product

United States

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